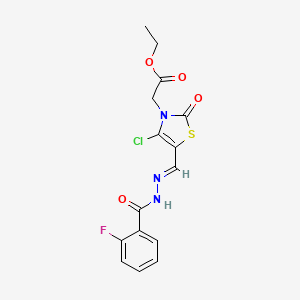
(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a thiazole ring, a hydrazone moiety, and an ester group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Hydrazone Moiety: The hydrazone moiety is introduced by reacting the thiazole intermediate with 2-fluorobenzoyl hydrazine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- (E)-ethyl 2-(4-chloro-5-((2-(2-bromobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- (E)-ethyl 2-(4-chloro-5-((2-(2-iodobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
Uniqueness
The uniqueness of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorobenzoyl group, in particular, can enhance the compound’s stability and biological activity compared to its analogs.
属性
IUPAC Name |
ethyl 2-[4-chloro-5-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]-2-oxo-1,3-thiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O4S/c1-2-24-12(21)8-20-13(16)11(25-15(20)23)7-18-19-14(22)9-5-3-4-6-10(9)17/h3-7H,2,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCFBQOIDEOIQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














